molecular formula C10H8F2N2S B2377338 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1539215-49-0

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B2377338
CAS RN: 1539215-49-0
M. Wt: 226.24
InChI Key: IJCSJFPUFIUFMJ-UHFFFAOYSA-N
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Description

The compound “5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a difluorophenyl group, which is a type of aromatic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including addition, nitration, reduction, esterification, and synthetic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,6-difluorophenyl group would likely contribute to the compound’s polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, it might participate in aminolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the difluorophenyl group could potentially influence its solubility and reactivity .

Scientific Research Applications

Pyrrolopyrazine Derivatives

The pyrrolopyrazine scaffold, which includes both pyrrole and pyrazine rings, has attracted attention due to its diverse biological activities . Oxathiapiprolin’s structure aligns with this scaffold, suggesting potential applications in drug discovery and medicinal chemistry.

Environmental Impact Studies

Researchers investigate the environmental fate and behavior of oxathiapiprolin. This includes studies on its degradation pathways, persistence in soil and water, and potential impact on non-target organisms. Understanding these aspects helps regulators assess its safety and environmental risks.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets

Mode of Action

It’s worth noting that similar compounds have been found to inhibit tyrosine kinase in cell-free assays . This suggests that 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to block the activation of downstream akt, irs-1, and erk signaling pathways . This suggests that 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine might affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been found to inhibit the proliferation of various cell lines . This suggests that 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine might have similar effects on cellular processes.

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it’s a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c1-5-9(15-10(13)14-5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSJFPUFIUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine

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